molecular formula C7H2BrCl2FO B1530054 4-Bromo-5-chloro-2-fluorobenzoyl chloride CAS No. 1805575-91-0

4-Bromo-5-chloro-2-fluorobenzoyl chloride

Cat. No. B1530054
CAS RN: 1805575-91-0
M. Wt: 271.89 g/mol
InChI Key: CARATBJPSXDDPV-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzoyl chloride, also known as BCFC, is a halogenated aromatic compound used in a variety of synthetic applications. It is a colorless liquid that is soluble in many organic solvents, including acetone and chloroform. BCFC is used in a range of industrial processes, including the synthesis of pharmaceuticals and agrochemicals, and is also used as a reagent in organic chemistry. BCFC is a highly reactive compound and can be used as a building block in the synthesis of other compounds.

Scientific Research Applications

Structure and Reactivity Investigations

Crystal Structure Analysis : The structure of similar halo-substituted compounds has been analyzed to understand their crystallization patterns and interactions. For example, studies on 4-halo-1,2,3,5-dithiadiazolyl radicals have shown significant insights into their structural properties, including the shortest intradimer S···S contacts among known dithiadiazolyl dimers, showcasing the importance of halogen atoms in molecular architecture and intermolecular interactions (Knapp et al., 2005).

Molecular Conformation : Research on the molecular conformation of halobenzoyl chlorides, including fluorobenzoyl chloride, has provided detailed insights into their gas-phase molecular structures and behavior. These studies are crucial for understanding the influence of halogen atoms on molecular stability and reactivity (Johansen et al., 2013).

Synthetic Applications

SuFEx Clickable Reagent Development : The development of new fluorosulfonylation reagents demonstrates the utility of fluorine-containing compounds in organic synthesis, particularly in regioselective synthesis of functionalized molecules (Leng & Qin, 2018).

Arylthiolations Catalysis : The use of halogenated thioureas in regioselective intramolecular C–S bond formation highlights the role of halogen atoms in facilitating catalytic processes and synthesizing heterocyclic compounds (Sahoo et al., 2012).

Environmental Impact and Remediation

Formation of Brominated Organic Compounds : Studies on the incineration of waste containing brominated flame retardants provide insights into the formation of stable brominated organic compounds, such as polybrominated dibenzo-p-dioxins, underlining the environmental impact of halogenated compounds (Söderström & Marklund, 2002).

Advanced Material Development

Luminescent Properties of Lanthanide Complexes : Research into the effect of halogenobenzoate ligands on the luminescent properties of lanthanide complexes shows how halogen atoms can influence the photophysical properties of materials, which is crucial for the development of luminescent markers and sensors (Monteiro et al., 2015).

properties

IUPAC Name

4-bromo-5-chloro-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-4-2-6(11)3(7(10)12)1-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARATBJPSXDDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-chloro-2-fluorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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